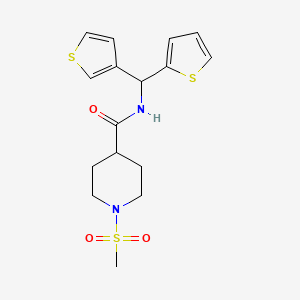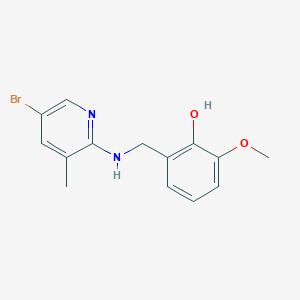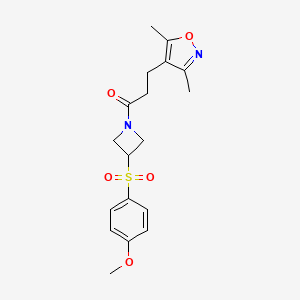![molecular formula C13H17ClN2O B2814094 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol CAS No. 1918360-93-6](/img/structure/B2814094.png)
4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely used in the synthesis of various drugs and natural products.
Scientific Research Applications
Anti-Inflammatory Compounds
A study by Goudie et al. (1978) explored compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, testing them for anti-inflammatory activity. They found that compounds with a small lipophilic group in the 6 position combined with a butan-2-one side chain showed significant activity (Goudie et al., 1978).
Synthesis and Characterization of Derivatives
Doraswamy and Ramana (2013) synthesized and characterized substituted phenyl azetidines as potential antimicrobial agents, employing a process involving the reduction of compounds similar to 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol (Doraswamy & Ramana, 2013).
Resolving Agents in Chemistry
Hegedüs et al. (2015) reported the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff base by catalytic hydrogenation over palladium, indicating its use as a resolving agent for optically active compounds (Hegedüs et al., 2015).
Enantioenriched Amine Synthesis
Ellman, Owens, and Tang (2002) discussed the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, which is relevant to the synthesis of compounds like 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol (Ellman et al., 2002).
Biocatalytic Routes in Chemical Production
Yim et al. (2011) explored the metabolic engineering of Escherichia coli for direct production of 1,4-butanediol, demonstrating innovative biocatalytic routes for producing chemicals similar in structure to 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol (Yim et al., 2011).
Synthesis of Complex Chemical Structures
Schlosser, Schaub, Spahic, and Sleiter (1973) demonstrated how 3-Chloro-4,5-dihydrofuran can be substituted at the 2-position by metalation, leading to derivatives that can be dehalogenated to form compounds with structures similar to 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol (Schlosser et al., 1973).
Plant Growth Regulation
Katayama (2000) synthesized 4-Chloroindole-3-acetic acid and its esters, demonstrating their potential in plant growth regulation. The structural similarity to 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol suggests potential applications in agriculture (Katayama, 2000).
properties
IUPAC Name |
4-[3-(aminomethyl)-6-chloroindol-1-yl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-9(17)4-5-16-8-10(7-15)12-3-2-11(14)6-13(12)16/h2-3,6,8-9,17H,4-5,7,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTFFLXYJXKRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=C(C2=C1C=C(C=C2)Cl)CN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-pyrrol-1-yl)-N'-[(1Z)-(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B2814011.png)
![N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-{4-[(4,6-dimethyl-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide](/img/structure/B2814013.png)
![{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2814017.png)
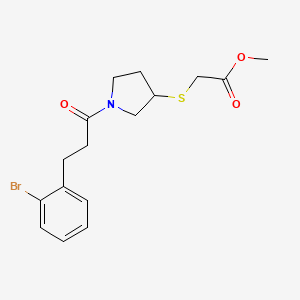

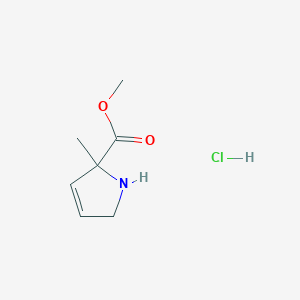
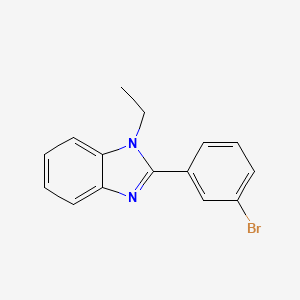
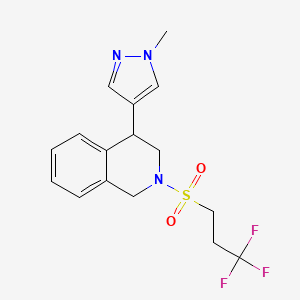
![5-[(4-chlorobenzyl)thio]-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2814028.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2814030.png)
